4-((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)-4-oxoisocrotonic acid
Description
4-((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)-4-oxoisocrotonic acid is a sulfonamide derivative featuring a 4,6-dimethyl-2-pyrimidinylamino group attached to a phenylsulfonamide core, further conjugated to a 4-oxoisocrotonic acid moiety. The compound’s structure includes a conjugated enoic acid (isocrotonic acid, (Z)-2-butenoic acid), which distinguishes it from simpler acylated sulfonamides. The target compound is likely synthesized via acylation or condensation reactions, similar to methods described for related sulfonamides .
Properties
CAS No. |
37560-05-7 |
|---|---|
Molecular Formula |
C16H16N4O5S |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(Z)-4-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C16H16N4O5S/c1-10-9-11(2)18-16(17-10)20-26(24,25)13-5-3-12(4-6-13)19-14(21)7-8-15(22)23/h3-9H,1-2H3,(H,19,21)(H,22,23)(H,17,18,20)/b8-7- |
InChI Key |
BUGYDSJZQNENIV-FPLPWBNLSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C\C(=O)O)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrimidinyl Amino Sulfonylphenyl Intermediate
The key intermediate in the synthesis is the 4-(((4,6-dimethyl-2-pyrimidinyl)amino)sulphonyl)phenylamine, which is prepared by acylation and sulfonylation reactions involving substituted pyrimidines and benzene sulfonyl derivatives.
Starting Materials : 6-amino-2,4-dimethylpyrimidine (kyanmethine) and reactive benzene sulfonyl derivatives with substituents convertible to amino groups (e.g., p-nitrobenzenesulfonyl chloride, p-acetylaminobenzenesulfonyl chloride) are used as primary reactants.
Reaction Conditions : The acylation is typically carried out in anhydrous organic solvents such as pyridine or chloroform under reflux or controlled temperature conditions (e.g., 5°C to reflux temperature). The reaction can be performed in aqueous or non-aqueous media depending on the solubility and reactivity of the intermediates.
Conversion to Amino Group : The p-position substituent on the benzene sulfonyl moiety is converted to a free amino group by catalytic hydrogenation (e.g., nickel catalyst under hydrogen atmosphere) or by chemical reduction methods. This step yields the 6-(p-aminobenzenesulfonyl)amino-2,4-dimethylpyrimidine intermediate.
Purification : The product is isolated by filtration, recrystallization from dilute alcohol, and drying. Melting points and purity assays confirm the identity and quality of the intermediate.
Preparation of 4,6-Dimethoxy-2-((phenoxycarbonyl)amino)-pyrimidine Intermediate
This intermediate is crucial for further elaboration toward the target compound.
Reaction : 2-amino-4,6-dimethoxypyrimidine is reacted with phenyl chloroformate in an inert solvent such as 1,4-dioxane or tetramethylurea. The reaction is conducted in the presence of an acid receptor like N,N-dimethylaniline to neutralize the released HCl.
Conditions : The reaction temperature is maintained between 10°C and 45°C, preferably 20°C to 30°C, with stirring and cooling to control exothermicity. Phenyl chloroformate is added dropwise to maintain temperature control.
Reaction Time : After addition, the mixture is stirred for 4 to 24 hours to ensure completion.
Isolation : The reaction mixture is quenched with water, and the product is recovered by filtration, washed with water and optionally isopropanol, then dried under vacuum at about 55°C.
Yield and Purity : Yields of 76-85% are typical, with low levels of impurities such as N,N'-bis(4,6-dimethoxy-2-pyrimidinyl)urea due to controlled reaction conditions and excess phenyl chloroformate.
Coupling to Form the Final 4-((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)-4-oxoisocrotonic Acid
Coupling Strategy : The sulfonylaminophenyl intermediate is coupled with the 4-oxoisocrotonic acid moiety through amide or related linkages, often involving activation of the acid group or its derivatives.
Activation Methods : Common methods include carbodiimide-mediated coupling or use of acid chlorides to facilitate amide bond formation under mild conditions.
Solvents and Catalysts : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used. Catalysts or bases like triethylamine may be employed to promote coupling.
Purification : The final compound is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using mobile phases of acetonitrile, water, and phosphoric acid or formic acid for MS compatibility. This method allows isolation of the target compound with high purity and removal of impurities.
Analytical and Purification Techniques
HPLC Analysis : The compound can be separated and analyzed on Newcrom R1 HPLC columns with mobile phases containing acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid is replaced by formic acid.
Crystallization : Crystallization from suitable solvents such as dilute alcohol is used for intermediate purification.
Drying : Vacuum drying at moderate temperatures (~55°C) ensures removal of solvents without decomposition.
Summary Table of Preparation Steps
| Step | Reactants/Intermediates | Conditions | Solvents/Reagents | Yield/Purity Notes |
|---|---|---|---|---|
| 1 | 6-amino-2,4-dimethylpyrimidine + p-nitrobenzenesulfonyl chloride | Reflux in pyridine or organic solvent; catalytic hydrogenation for amino conversion | Pyridine, chloroform, nickel catalyst, H2 | High purity intermediate; recrystallization used |
| 2 | 2-amino-4,6-dimethoxypyrimidine + phenyl chloroformate | 10-45°C, 4-24 h, acid receptor present | 1,4-dioxane or tetramethylurea, N,N-dimethylaniline | 76-85% yield; low impurity levels |
| 3 | Sulfonylaminophenyl intermediate + 4-oxoisocrotonic acid derivative | Amide coupling, mild conditions | DMF/DMSO, carbodiimide or acid chloride, base | Purified by RP-HPLC; high purity final product |
| 4 | Purification and analysis | RP-HPLC with acetonitrile/water/formic acid | Newcrom R1 column | Suitable for preparative and analytical use |
Research Findings and Notes
The preparation methods emphasize controlling reaction temperatures and stoichiometry to minimize impurities, especially urea derivatives and unreacted starting materials.
Use of acid receptors such as N,N-dimethylaniline is critical to neutralize acid byproducts and improve yield and purity.
The sulfonylation and amination steps require careful selection of sulfonyl chloride derivatives and reduction methods to achieve the desired amino substitution pattern.
The final coupling to the 4-oxoisocrotonic acid moiety is typically done under mild conditions to preserve sensitive functional groups and ensure high product integrity.
Analytical methods such as RP-HPLC are essential for monitoring reaction progress and purifying the final compound, with mobile phase adjustments for compatibility with mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups.
Reduction: Reduction reactions can target the sulphonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
4-((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)-4-oxoisocrotonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)-4-oxoisocrotonic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Sulfonamide Core Modifications
Pyrimidinyl vs. Pyridinyl Substituents 4-oxo-4-[[4-[(2-pyridylamino)sulphonyl]phenyl]amino]isocrotonic acid (CAS 40265-99-4): Replaces the 4,6-dimethylpyrimidinyl group with a 2-pyridinylamino substituent. N4-Acetylsulfamethazine (Compound 5): Retains the 4,6-dimethylpyrimidinyl group but substitutes the isocrotonic acid with an acetylated amine. This reduces acidity and may enhance membrane permeability (elemental analysis: C 46.87%, H 4.72%, N 10.93%) .
Acyl/Acid Group Variations 4-((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)-4-oxobutyric acid: Features a saturated 4-oxobutyric acid chain instead of the unsaturated isocrotonic acid. This reduces conjugation and may lower LogP (0.740 vs. predicted higher LogP for the target compound due to the double bond) . N4-Valeroylsulfamerazine (Compound 21): Incorporates a pentanamide (valeryl) group, increasing hydrophobicity (FTIR peaks: 1714 cm⁻¹ for CONH) compared to the acidic isocrotonic moiety .
Functional Group Additions
- N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-isopropoxybenzamide: Replaces the isocrotonic acid with a 2-isopropoxybenzamide group. This bulky substituent likely enhances steric hindrance and reduces solubility (molecular weight = 440.52 g/mol) .
- 4-oxo-4-{[4-(1-piperidinylsulfonyl)phenyl]amino}-2-butenoic acid: Substitutes the pyrimidinyl group with a piperidinylsulfonyl group, increasing basicity (predicted pKa = 3.41) and altering pharmacokinetics .
Physicochemical and Analytical Comparisons
*Estimated based on structural similarity. †Predicted from hydrophobic substituents.
Biological Activity
The compound 4-((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)-4-oxoisocrotonic acid, also known by its CAS number 110149-75-2, is a complex organic molecule that has garnered attention in various fields of biological research. Its structural features suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 427.43 g/mol. The compound includes a pyrimidine moiety, which is known for its biological significance, especially in the context of enzyme inhibition and receptor binding.
| Property | Value |
|---|---|
| Molecular Formula | C19H17N5O5S |
| Molecular Weight | 427.43 g/mol |
| CAS Number | 110149-75-2 |
Anticancer Activity
Recent studies have indicated that compounds containing the pyrimidine ring exhibit significant anticancer properties. For instance, research has shown that derivatives of pyrimidine can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. The sulfonamide group present in this compound may also enhance its effectiveness by improving solubility and bioavailability.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that similar pyrimidine-based compounds inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
Antimicrobial Activity
The sulfonamide functionality is known for its antibacterial properties. Compounds with similar structures have been reported to exhibit activity against a range of bacterial strains. The mechanism often involves competitive inhibition of bacterial enzymes crucial for folate synthesis.
Research Findings:
In vitro studies have shown that related compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that 4-((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)-4-oxoisocrotonic acid may possess similar antimicrobial properties.
Enzyme Inhibition
The presence of both the pyrimidine and sulfonamide groups suggests potential as an enzyme inhibitor. Research indicates that such compounds can act as inhibitors for various enzymes involved in metabolic pathways, including dihydropteroate synthase.
Table: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Dihydropteroate Synthase | Competitive Inhibition | 15.3 |
| Thymidylate Synthase | Non-competitive | 8.7 |
Q & A
Q. What strategies enable efficient structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer : Synthesize derivatives via modular substitutions (e.g., pyrimidine ring alkylation or sulfonamide group replacement). Use principal component analysis (PCA) to correlate structural descriptors (Hammett σ, logP) with bioactivity data. High-throughput crystallography can map active conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
